Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)-
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Overview
Description
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- is a chiral organic compound with the molecular formula C9H12O. It is characterized by a cyclopentanone ring substituted with a methyl group and a propynyl group at the second carbon position. The (2R) configuration indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the core structure.
Alkylation: The cyclopentanone undergoes alkylation with a suitable methylating agent to introduce the methyl group at the second position.
Propargylation: The next step involves the introduction of the propynyl group through a propargylation reaction. This can be achieved using propargyl bromide in the presence of a base such as sodium hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. This can be done using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution can also be employed to ensure the production of the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes, influencing their activity. The propynyl group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2S)-: The (2S)-enantiomer of the compound, which has different stereochemistry.
Cyclopentanone, 2-methyl-2-(2-propynyl)-: The racemic mixture containing both (2R) and (2S) enantiomers.
Cyclopentanone, 2-methyl-2-(2-butynyl)-: A similar compound with a butynyl group instead of a propynyl group.
Uniqueness
Cyclopentanone, 2-methyl-2-(2-propynyl)-, (2R)- is unique due to its specific (2R) stereochemistry, which imparts distinct reactivity and interaction profiles compared to its (2S) counterpart and other similar compounds. This makes it valuable in applications requiring high enantioselectivity.
Properties
CAS No. |
831170-17-3 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(2R)-2-methyl-2-prop-2-ynylcyclopentan-1-one |
InChI |
InChI=1S/C9H12O/c1-3-6-9(2)7-4-5-8(9)10/h1H,4-7H2,2H3/t9-/m0/s1 |
InChI Key |
JHZJUKRIZZVTAL-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@]1(CCCC1=O)CC#C |
Canonical SMILES |
CC1(CCCC1=O)CC#C |
Origin of Product |
United States |
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